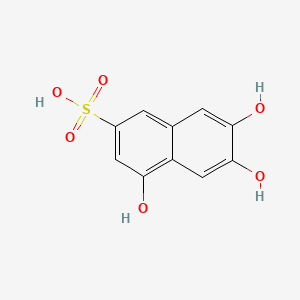![molecular formula C14H8ClN3O2 B14735743 2-[(2-Chloro-5-nitrophenyl)methylideneamino]benzonitrile CAS No. 5281-84-5](/img/structure/B14735743.png)
2-[(2-Chloro-5-nitrophenyl)methylideneamino]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chloro-5-nitrophenyl)methylideneamino]benzonitrile is an organic compound with the molecular formula C14H8ClN3O2 It is characterized by the presence of a chloro-nitrophenyl group and a benzonitrile moiety linked through a methyleneamino bridge
Vorbereitungsmethoden
The synthesis of 2-[(2-Chloro-5-nitrophenyl)methylideneamino]benzonitrile typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 2-aminobenzonitrile. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
2-[(2-Chloro-5-nitrophenyl)methylideneamino]benzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyleneamino bridge, using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-[(2-amino-5-chlorophenyl)methylideneamino]benzonitrile, while substitution of the chloro group with an amine yields the corresponding amine derivative.
Wissenschaftliche Forschungsanwendungen
2-[(2-Chloro-5-nitrophenyl)methylideneamino]benzonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[(2-Chloro-5-nitrophenyl)methylideneamino]benzonitrile and its derivatives involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer properties could be related to the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-[(2-Chloro-5-nitrophenyl)methylideneamino]benzonitrile can be compared with other similar compounds, such as:
2-[(2-Bromo-5-nitrophenyl)methylideneamino]benzonitrile: Similar structure but with a bromo group instead of a chloro group. This compound may exhibit different reactivity and biological activity due to the presence of the bromo substituent.
2-[(2-Chloro-5-nitrophenyl)methylideneamino]benzamide: Similar structure but with a benzamide group instead of a benzonitrile group. This compound may have different solubility and pharmacokinetic properties.
2-[(2-Chloro-5-nitrophenyl)methylideneamino]benzoic acid: Similar structure but with a carboxylic acid group instead of a benzonitrile group. This compound may have different acidity and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
5281-84-5 |
|---|---|
Molekularformel |
C14H8ClN3O2 |
Molekulargewicht |
285.68 g/mol |
IUPAC-Name |
2-[(2-chloro-5-nitrophenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C14H8ClN3O2/c15-13-6-5-12(18(19)20)7-11(13)9-17-14-4-2-1-3-10(14)8-16/h1-7,9H |
InChI-Schlüssel |
JPRNTWAQXARPTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#N)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol](/img/structure/B14735664.png)
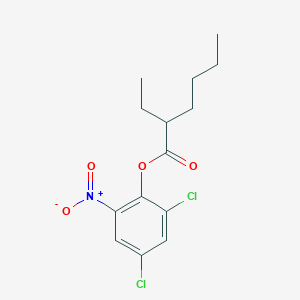
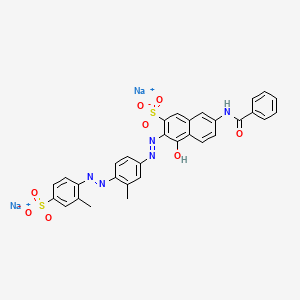
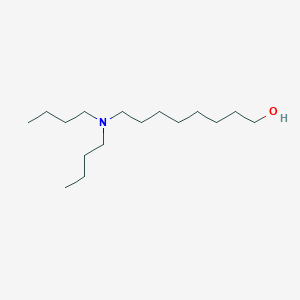




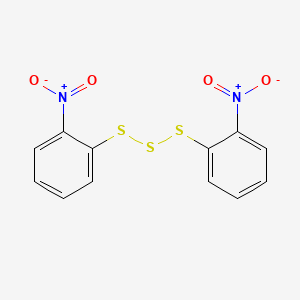
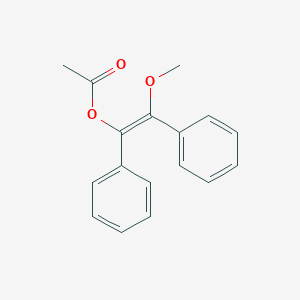
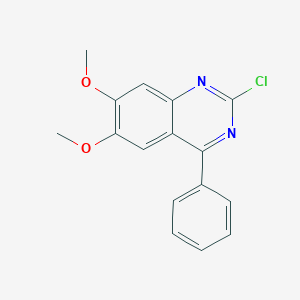
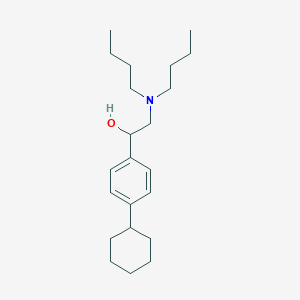
![methyl (7E,9Z,11R,12R,13R,14R,15R,16R,17R,18R,19R,20Z)-2,16-diacetyloxy-12,14,18,19,31-pentahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate](/img/structure/B14735766.png)
